molecular formula C10H15N3O3 B13012823 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid

2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13012823
M. Wt: 225.24 g/mol
InChI Key: BKDLRLGHCQVZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic amino acid derivative characterized by a pyrazole ring at the C3 position and an isobutyramido group (-NHCOC(CH₃)₂) at the C2 position of the propanoic acid backbone. Its structure combines the rigidity of the pyrazole moiety with the lipophilic isobutyramido substituent, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

2-(2-methylpropanoylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C10H15N3O3/c1-7(2)9(14)12-8(10(15)16)6-13-5-3-4-11-13/h3-5,7-8H,6H2,1-2H3,(H,12,14)(H,15,16)

InChI Key

BKDLRLGHCQVZOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of isobutyric acid with 1H-pyrazole-1-propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis or the use of heterogeneous catalytic systems to enhance yield and reduce reaction time . These methods are designed to be more efficient and environmentally friendly, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring is known to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (C₆H₉N₃O₂) serves as a key structural analog. Differences between the two compounds include:

  • Substituent at C2: The amino group (-NH₂) in the analog is replaced by an isobutyramido group (-NHCOC(CH₃)₂) in the target compound.
  • Molecular Weight : The target compound (C₁₀H₁₅N₃O₃, MW ≈ 225.25 g/mol) has a higher molecular weight compared to the analog (C₆H₉N₃O₂, MW ≈ 155.15 g/mol).

Physicochemical Properties (Hypothetical Comparison)

Property 2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic Acid 2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid
Molecular Formula C₁₀H₁₅N₃O₃ C₆H₉N₃O₂
Molecular Weight (g/mol) ~225.25 ~155.15
LogP (Predicted) ~1.2 ~-0.5
Solubility in Water Low Moderate to High
Biological Role Undocumented (potential drug candidate) Flavor modulation in fruits

Research Implications and Gaps

While 2-amino-3-(1H-pyrazol-1-yl)propanoic acid has been studied in flavor chemistry, the target compound’s isobutyramido modification opens avenues for exploration in drug delivery or enzyme inhibition. Further studies should focus on:

  • Synthesis and Characterization : Confirm physicochemical properties via experimental methods (e.g., X-ray crystallography, which could utilize SHELX-based refinement).
  • Biological Screening: Assess antimicrobial, anticancer, or receptor-binding activity compared to its amino analog.
  • Structure-Activity Relationships (SAR) : Investigate how the isobutyramido group influences metabolic stability and target engagement.

Biological Activity

2-Isobutyramido-3-(1H-pyrazol-1-yl)propanoic acid (CAS Number: 102534051) is a compound of interest due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is known to contribute to various biological activities. Its molecular formula is C10H15N3O3C_{10}H_{15}N_{3}O_{3}, and it has a molecular weight of approximately 227.25 g/mol. The compound features an amide functional group, which may enhance its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. A study published in Pharmaceutical Biology highlighted that certain pyrazole compounds demonstrated significant activity against various bacterial strains, suggesting potential for this compound in antimicrobial applications .

3. Neuropharmacological Potential

The compound's structure indicates potential neuropharmacological effects, particularly in the context of neurodegenerative diseases. Research into related compounds has shown promise in modulating pathways involved in neuroinflammation and neuronal protection .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrazole structure significantly influenced antimicrobial potency. While specific data on this compound is scarce, these findings provide a basis for further exploration of its potential efficacy against similar pathogens.

Case Study 2: Inflammatory Response Modulation
A study investigating the anti-inflammatory effects of various pyrazole derivatives showed that compounds with an amide group had enhanced activity in reducing pro-inflammatory cytokines in vitro. This suggests that this compound could be further evaluated for its ability to modulate inflammatory responses.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Potential
CelecoxibYesYesModerate
This compoundTBDTBDTBD
Other Pyrazole Derivative (Example)YesYesLow

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